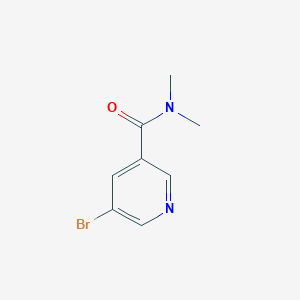

5-Bromo-N,N-dimethylnicotinamide

Description

Properties

IUPAC Name |

5-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTSTHBGCFFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634115 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292170-96-8 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N,n Dimethylnicotinamide

Direct Synthesis Approaches

The direct synthesis route establishes the N,N-dimethylamide group from a 5-bromonicotinic acid starting material. This is a prevalent and effective method that utilizes established amidation reaction protocols.

The most direct synthetic route involves the coupling of 5-bromonicotinic acid with dimethylamine (B145610) or a suitable equivalent. This reaction forges the final amide bond. A documented procedure involves activating 5-bromonicotinic acid and subsequently reacting it with dimethylamine hydrochloride in the presence of a base. For example, 5-bromonicotinic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazolide intermediate. This intermediate then undergoes a reaction with dimethylamine hydrochloride, promoted by a base like triethylamine (B128534), to produce 5-Bromo-N,N-dimethylnicotinamide.

In a specific instance detailed in patent literature, the synthesis of this compound was accomplished, with its chemical structure verified using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. google.com The obtained spectral data confirmed the formation of the target compound. google.com Further validation of this compound's synthesis is provided in another patent, which reports mass spectrometry data displaying the anticipated molecular ion peaks. google.com

To facilitate the amidation process, a variety of coupling reagents can be utilized to activate the carboxylic acid group of 5-bromonicotinic acid, thereby enhancing its reactivity towards nucleophilic attack by dimethylamine. While a specific protocol for the HATU-mediated synthesis of this compound is not extensively documented in accessible literature, the fundamental principles of HATU chemistry are well-recognized for amide bond formation.

HATU, chemically known as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, stands out as a highly effective coupling agent. The general mechanism initiates with the reaction of a carboxylic acid with HATU to generate a highly reactive OAt-active ester. This ester is then readily attacked by an amine nucleophile.

Such reactions are typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The inclusion of a non-nucleophilic organic base, for instance, N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for the deprotonation of the carboxylic acid and the amine hydrochloride salt, which in turn facilitates the reaction.

| Component | Function | Examples |

|---|---|---|

| Coupling Reagent | Activates the carboxylic acid for amidation | HATU, HBTU, TBTU, CDI |

| Solvent | Provides a medium for the reaction | DMF, Acetonitrile, Dichloromethane |

| Base | Neutralizes acid and facilitates amine reaction | DIPEA, Triethylamine, K₂CO₃ |

The amine component for this synthesis is dimethylamine. Given its gaseous state at room temperature, it is frequently utilized in the form of its hydrochloride salt for easier handling. The liberation of free dimethylamine in the reaction mixture is accomplished through the addition of a base.

Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed for this purpose. These bases are sufficiently strong to deprotonate dimethylamine hydrochloride but are generally not nucleophilic enough to interfere with the primary amidation reaction. Inorganic bases like potassium carbonate (K₂CO₃) may also be used, especially in solvent systems where they exhibit adequate solubility. The selection of the base can have an impact on the reaction kinetics and the profile of any side products.

Amidation Reactions of 5-Bromonicotinic Acid Precursors

Precursor Functionalization and Halogenation Strategies

An alternative synthetic route to this compound entails the chemical modification of a pre-existing nicotinamide (B372718) derivative. This approach is dependent on the regioselective placement of a bromine atom onto the pyridine (B92270) ring.

This synthetic pathway would commence with N,N-dimethylnicotinamide, followed by the introduction of a bromine atom at the 5-position of the pyridine ring. The success of this approach hinges on the directing influence of the substituents already present on the pyridine ring to achieve the desired regioselectivity. The carboxamide group located at the 3-position acts as a meta-directing group in electrophilic aromatic substitution reactions. Consequently, electrophilic bromination is anticipated to occur preferentially at the 5-position.

A range of brominating agents can be used for this transformation. N-Bromosuccinimide (NBS) is a widely used and comparatively mild reagent for the bromination of both aromatic and heteroaromatic compounds. The reaction conditions, including the choice of solvent and the potential use of a catalyst or initiator, can be fine-tuned to maximize the yield of the desired 5-bromo isomer.

The placement of a halogen atom on a pyridine ring is a key transformation in the field of heterocyclic chemistry. The pyridine ring is inherently less reactive towards electrophilic substitution compared to benzene, a consequence of the electron-withdrawing character of the ring nitrogen atom. Nevertheless, the presence of activating groups can enhance the feasibility of this reaction.

In the case of N,N-dimethylnicotinamide, the amide group, while being deactivating, guides incoming electrophiles to the 5-position. The bromination can be performed using elemental bromine (Br₂) in the presence of a Lewis acid or in an acidic environment. As an alternative, reagents such as N-bromosuccinimide can serve as a source of electrophilic bromine under more gentle conditions, which can be beneficial for substrates that contain sensitive functional groups. The careful management of reaction parameters is essential for obtaining high yields and precise regioselectivity.

Emerging Synthetic Protocols and Catalytic Considerations for Related Pyridine Derivatives

The synthesis of functionalized pyridine rings is a cornerstone of medicinal and materials chemistry. chemistryviews.orgresearchgate.net Traditional methods for pyridine functionalization often grapple with challenges such as the need for multiple steps, limited substrate scope, and poor regioselectivity. chemistryviews.org However, recent years have witnessed the advent of innovative strategies that offer milder reaction conditions and superior control over the site of functionalization. researchgate.net

Metalation of Pyridine Derivatives (e.g., using mixed TMP amides)

Direct metalation has emerged as a powerful tool for the regioselective functionalization of pyridines. znaturforsch.com The use of 2,2,6,6-tetramethylpiperidide (TMP) based reagents has been particularly transformative in this area.

Mixed TMP-titanate and TMP-Fe-titanate bases, such as Ti-1·2(TMPMgCl·LiCl) and Ti-1·FeCl2·2(TMPMgCl·LiCl), represent a significant advancement. researchgate.net These novel reagents, which can be prepared from readily available starting materials, enable the rapid and selective metalation of a variety of unactivated and functionalized pyridines at room temperature. researchgate.net A key advantage of these mixed metal TMP amides is their ability to achieve regiodivergence, allowing for targeted functionalization at different positions of the pyridine ring. researchgate.net Furthermore, they exhibit remarkable stability and can be stored for up to a week under an argon atmosphere with only a slight decrease in yield. researchgate.net

The use of these mixed metal amides can circumvent the need for transmetalation with zinc chloride, a step often required when using traditional TMP bases for subsequent cross-coupling reactions. researchgate.netresearchgate.net This streamlined approach enhances the practicality and efficiency of synthesizing pyridine derivatives. researchgate.net The development of these reagents provides a robust solution to the challenges associated with the functionalization of pyridine rings, including functional group compatibility under mild conditions. researchgate.net

The reactivity of lithium bases can also be fine-tuned by forming 'ate' complexes with various metals. znaturforsch.com For instance, the lithium zincate base TMPZntBu2Li facilitates the metalation of pyridine at the C2 position under mild conditions. znaturforsch.com Similarly, the lithium cadmiate base TMP3CdLi allows for the smooth metalation of 3-cyanopyridine. znaturforsch.com

The choice of the TMP-based reagent can direct the metalation to a specific position. For example, reagent A (Ti-1·2(TMPMgCl·LiCl)) generally promotes metalation directed by functional groups at the 2- and 3-positions of the pyridine ring, while reagent B (Ti-1·FeCl2·2(TMPMgCl·LiCl)) favors ortho-ferration. researchgate.net This regiochemical control is a significant advantage in the synthesis of complex pyridine-containing molecules.

Table 1: Examples of Metalation of Pyridine Derivatives using TMP-based Reagents

| Pyridine Derivative | Reagent | Position of Metalation | Reference |

| Unactivated Pyridines | Ti-1·2(TMPMgCl·LiCl) [A ] | Selective | researchgate.net |

| Functionalized Pyridines | Ti-1·2(TMPMgCl·LiCl) [A ] | Selective | researchgate.net |

| Unactivated Pyridines | Ti-1·FeCl2·2(TMPMgCl·LiCl) [B ] | Selective | researchgate.net |

| Functionalized Pyridines | Ti-1·FeCl2·2(TMPMgCl·LiCl) [B ] | Selective | researchgate.net |

| Pyridine | TMPZntBu2Li | C2 | znaturforsch.com |

| 3-Cyanopyridine | TMP3CdLi | C2 | znaturforsch.com |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | C2 | znaturforsch.com |

Advanced Functionalization of Pyridine Systems

Beyond metalation, a variety of advanced techniques have been developed for the functionalization of pyridine systems, offering novel pathways to previously inaccessible derivatives.

One such approach involves the generation of highly reactive pyridyne intermediates . chemistryviews.org For instance, 3-chloropyridines can be regioselectively difunctionalized at the 3- and 4-positions via a 3,4-pyridyne intermediate. chemistryviews.org This method has been successfully applied to the synthesis of a key intermediate for the antidepressant drug (±)-paroxetine. chemistryviews.org

Another powerful strategy is the functionalization via heterocyclic phosphonium (B103445) salts . acs.org This two-step sequence involves the transformation of a C-H bond at the 4-position of pyridine into a C-PPh3+ group, which can then be converted into various other functionalities, such as heteroaryl ethers. acs.org This method is effective for complex pyridines and even some pharmaceutical molecules. acs.org

Transition metal-catalyzed C-H activation has also become a focal point of intense research for the distal functionalization of pyridines. nih.gov While functionalization at the C2 position is well-established, regioselective reactions at the C3 and C4 positions have seen significant progress. nih.gov For example, C3-alkenylation of pyridines can be achieved, tolerating a range of both electron-withdrawing and electron-donating groups on the pyridine ring. nih.gov

Furthermore, late-stage functionalization techniques are of paramount importance for the modification of complex molecules. nih.gov A combination of C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr) of the installed fluoride (B91410) allows for the introduction of a diverse array of functional groups at the position alpha to the nitrogen atom in pyridines and diazines. nih.gov

Table 2: Overview of Advanced Pyridine Functionalization Methods

| Method | Description | Key Features | Reference |

| Pyridyne Intermediates | Regioselective 3,4-difunctionalization of 3-chloropyridines. | Access to difunctionalized products in moderate to good yields. chemistryviews.org | chemistryviews.org |

| Heterocyclic Phosphonium Salts | Two-step C4-functionalization via a phosphonium intermediate. | Broad tolerance of sterics and electronics; completely regioselective. acs.org | acs.org |

| C-H Activation | Transition metal-catalyzed functionalization at distal positions. | Enables C3-alkenylation and tolerates various functional groups. nih.gov | nih.gov |

| Late-Stage Fluorination/SNAr | Functionalization at the position alpha to nitrogen via a fluoro intermediate. | Mild reaction conditions for SNAr; installs a diverse array of functionalities. nih.gov | nih.gov |

Chemical Reactivity and Derivatization Studies of 5 Bromo N,n Dimethylnicotinamide

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While specific studies on 5-Bromo-N,N-dimethylnicotinamide are not extensively documented in publicly available literature, the reactivity of similar 5-bromopyridine derivatives provides a strong basis for predicting its behavior in these reactions. researchgate.netnih.gov

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

Reactants and Catalysts for Suzuki-Miyaura Coupling of 5-Bromopyridine Analogs

| Component | Examples | Role |

|---|---|---|

| Electrophile | This compound | Source of the pyridine core |

| Nucleophile | Aryl boronic acids (e.g., Phenylboronic acid), Heteroaryl boronic acids (e.g., Thiophene-2-boronic acid) | Introduces new aryl/heteroaryl substituent |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dimethoxyethane (DME), Dimethylformamide (DMF), Toluene, Aqueous mixtures | Dissolves reactants and facilitates the reaction |

Research on related 5-bromoindazoles has shown that [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) can be a highly effective catalyst, leading to high yields in relatively short reaction times. nih.gov For other bromopyridines, palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) in combination with potassium carbonate (K₂CO₃) in a solvent like dimethoxyethane (DME) is a common and effective system. nih.gov The choice of base is also crucial, with potassium phosphate (B84403) (K₃PO₄) often being used for these types of substrates. researchgate.net

The nicotinamide (B372718) moiety itself can influence the reactivity of the substrate. The electron-withdrawing nature of the N,N-dimethylcarboxamide group can enhance the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition step in the Suzuki-Miyaura catalytic cycle.

Optimization of reaction conditions is key to achieving high yields and minimizing side reactions. For similar bromopyridine substrates, studies have shown that the choice of palladium catalyst, ligand, base, and solvent all play a significant role. For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a screening of various palladium catalysts revealed that Pd(dppf)Cl₂ provided the highest yield (95%) in a shorter reaction time compared to Pd(PPh₃)₄ (22% yield) or Pd(PPh₃)₂Cl₂ (75% yield). nih.gov

Optimized Conditions for Suzuki Coupling of a 5-Bromo-1-ethyl-1H-indazole Analog

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C | 95% |

| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 80°C | 75% |

Data adapted from a study on a structurally related 5-bromo-1-ethyl-1H-indazole. nih.gov

These findings suggest that for this compound, a catalyst system like Pd(dppf)Cl₂ with a carbonate base in an ethereal solvent would likely be a good starting point for optimization.

Other Transition Metal-Catalyzed Coupling Reactions for Related Scaffolds

Beyond palladium catalysis, other transition metals, particularly copper, are known to catalyze important bond-forming reactions on pyridine scaffolds. Copper(II)-catalyzed N-arylation, a variation of the Ullmann condensation, is a relevant transformation for related structures. While direct examples with this compound are scarce, studies on the amination of α-bromocarboxamides using copper catalysts suggest the feasibility of such reactions. nih.gov This type of reaction would involve coupling the bromopyridine with an amine nucleophile in the presence of a copper catalyst to form a new carbon-nitrogen bond.

Transformations of the Nicotinamide Moiety

The N,N-dimethylnicotinamide portion of the molecule also offers avenues for chemical modification, primarily centered on the reactivity of the amide group.

Reactions Involving the Amide Group

The N,N-dimethylamide group is generally a robust functional group, but it can undergo specific transformations under certain conditions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (5-bromonicotinic acid) under either acidic or basic conditions, typically requiring elevated temperatures. This reaction would proceed via nucleophilic acyl substitution, with water or hydroxide (B78521) acting as the nucleophile.

Reduction: The amide can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction would convert the N,N-dimethylcarboxamide group to a (dimethylaminomethyl) group, yielding 5-bromo-3-(dimethylaminomethyl)pyridine.

These transformations of the amide group provide pathways to further diversify the molecular scaffold of this compound, allowing for the introduction of new functionalities and the synthesis of a broader range of derivatives.

Functionalization of the Pyridine Ring (Beyond C-5 Position)

While the bromine atom at the C-5 position is a primary site for transformations like cross-coupling reactions, the other positions on the pyridine ring (C-2, C-4, and C-6) also exhibit reactivity, which can be exploited for further derivatization.

A key strategy for functionalizing the pyridine ring in the presence of an amide group is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org The N,N-dimethylcarboxamide group at C-3 is a powerful Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org This group can chelate with organolithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent ortho-position, which in this case is the C-4 position. wikipedia.orgbaranlab.orguwindsor.ca This regioselective lithiation generates a potent nucleophile at C-4, which can then be quenched with various electrophiles to introduce new substituents.

The general principle of DoM involves the coordination of a Lewis basic DMG with a Lewis acidic organolithium reagent. wikipedia.org This brings the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then react with a wide range of electrophiles. For instance, in a related system, 2-chloro-5-bromopyridine was successfully silylated at the C-4 position by treatment with t-butyllithium followed by quenching with triethylchlorosilane. acs.org This demonstrates the feasibility of selective functionalization at the C-4 position of a 5-bromopyridine derivative.

Recent advancements have also shown that C-H functionalization at positions distal to the nitrogen atom in pyridines can be achieved using transition metal catalysis, offering an alternative to metalation strategies. nih.govresearchgate.net For example, iridium-catalyzed borylation has been used to functionalize the C-3 and C-4 positions of substituted pyridines. nih.gov Furthermore, visible-light-driven, cobalt-mediated C-H arylation has been demonstrated for bipyridines, showing selectivity for the C-6 position. acs.org While not yet reported specifically for this compound, these methods represent potential pathways for its derivatization at various positions on the pyridine ring.

Table 1: Potential C-4 Functionalization of this compound via Directed ortho-Metalation This table presents hypothetical yet scientifically plausible outcomes based on established DoM reactions.

| Electrophile | Reagents | Expected C-4 Substituent |

|---|---|---|

| D2O | 1. LDA, THF, -78 °C; 2. D2O | -D (Deuterium) |

| (CH3)3SiCl | 1. s-BuLi, TMEDA, -78 °C; 2. (CH3)3SiCl | -Si(CH3)3 |

| I2 | 1. n-BuLi, THF, -78 °C; 2. I2 | -I |

General Reactivity Patterns of Brominated Heterocycles

The presence of a bromine atom on a heterocyclic ring, such as in this compound, imparts specific reactivity patterns that are crucial for its synthetic utility.

Nucleophilic Substitution Reactions

The bromine atom at C-5 of the pyridine ring is susceptible to replacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. The most prominent among these is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the brominated heterocycle with an organoboron compound, such as a boronic acid or a boronate ester. wikipedia.orgorganic-chemistry.org

The general mechanism of the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the brominated heterocycle to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

The Suzuki reaction is highly versatile and tolerates a wide range of functional groups. Studies have shown its successful application to unprotected nitrogen-rich heterocycles, suggesting its feasibility for this compound without the need for protecting the amide group. nih.govnih.gov For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in good yields. mdpi.com

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also common for brominated heterocycles and represent potential pathways for the derivatization of this compound at the C-5 position.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Brominated Heterocycles

| Organoboron Reagent | Catalyst System | Base | Product Type |

|---|---|---|---|

| Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Aryl-substituted heterocycle |

| Vinylboronic acid | PdCl2(dppf) | K3PO4 | Vinyl-substituted heterocycle |

Oxidation and Reduction Pathways

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidation: The N,N-dimethylamide moiety can be susceptible to oxidation. For instance, N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are known to be oxidized by human liver microsomes, a reaction mediated by cytochrome P450 enzymes, particularly CYP2E1. nih.gov Photo-oxidation of N,N-dimethylformamide in the presence of OH radicals has also been studied, leading to various degradation products. rsc.org While the pyridine ring itself is relatively electron-deficient and thus resistant to oxidation, strong oxidizing conditions could potentially lead to the formation of N-oxides or degradation of the ring.

Reduction: The bromine atom can be removed through various reductive processes. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to hydrodebromination, replacing the bromine atom with a hydrogen atom to yield N,N-dimethylnicotinamide. nih.govsigmaaldrich.com

Furthermore, the pyridine ring itself can be reduced under more forcing conditions. For example, catalytic hydrogenation with platinum oxide (Adam's catalyst) or rhodium on alumina (B75360) can reduce the pyridine ring to a piperidine (B6355638) ring. However, this typically requires high pressures and temperatures and may also affect other functional groups. The selective reduction of the C-Br bond is generally more facile than the reduction of the aromatic ring.

Table 3: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Hydrodebromination (Reduction) | H2, Pd/C, Ethanol | N,N-Dimethylnicotinamide |

| N-Oxidation | m-CPBA, CH2Cl2 | This compound N-oxide |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Contribution to Targeted Covalent Inhibitor Design

The strategic placement of a reactive bromine atom on the pyridine (B92270) ring of 5-Bromo-N,N-dimethylnicotinamide makes it a valuable tool in the design of targeted covalent inhibitors. These inhibitors form a stable, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action.

Synthesis of BCR-ABL Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) that target Bcr-Abl has revolutionized the treatment of CML. nih.govrsc.org While many successful TKIs have been developed, the emergence of drug resistance, often due to mutations in the kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge. nih.govnih.gov This has spurred the development of new generations of inhibitors with improved efficacy against resistant mutants. nih.gov

In the synthesis of novel Bcr-Abl inhibitors, heterocyclic scaffolds, including those based on pyridine, play a crucial role. nih.govrsc.org The design of these inhibitors often involves the incorporation of a flexible linker and a hydrogen-bond-mediating (HBM) group to optimize binding to the kinase domain. nih.govrsc.org Docking studies have shown that a phenylpyridine moiety with an amide side chain can enhance the potency of these inhibitors. rsc.org Although direct synthesis of BCR-ABL inhibitors starting from this compound is not explicitly detailed in the reviewed literature, the structural motif of a substituted bromopyridine is a key component in the synthesis of related tyrosine kinase inhibitors, such as bromo-pyrimidine analogues. arabjchem.org The bromine atom provides a reactive handle for cross-coupling reactions to build the complex molecular architecture of these inhibitors.

Strategic Incorporation into Bioactive Scaffolds

The utility of this compound extends beyond a single target class, serving as a versatile building block for various bioactive scaffolds. The bromine atom can be readily displaced or utilized in cross-coupling reactions, allowing for its strategic incorporation into a wide range of molecular frameworks. This adaptability is particularly valuable in the design of covalent inhibitors that target specific amino acid residues within a protein's binding site.

An example of this strategy is in the design of covalent inhibitors for bromodomain and extra-terminal domain (BET) proteins, which are key epigenetic regulators. In this context, a warhead, such as an epoxide, can be attached to a noncovalent inhibitor scaffold to create a covalent inhibitor that targets a specific methionine residue in the binding pocket of the BRD4 bromodomain. The bromo-substituted pyridine core of this compound can serve as a foundational scaffold onto which such warheads and other pharmacophoric features can be appended.

Precursor to Pharmaceutical and Agrochemical Intermediates

The nicotinamide (B372718) backbone is a prevalent feature in a multitude of pharmaceutical and agrochemical compounds. rsc.org this compound, with its reactive bromine atom, serves as an important precursor for the synthesis of complex pyridine derivatives and other substituted nicotinamide-based compounds for these industries.

Synthesis of Complex Pyridine Derivatives

The bromine atom on the pyridine ring of this compound is a versatile functional group for the synthesis of more complex pyridine derivatives through various cross-coupling reactions. The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in this regard.

For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be converted to its acetamide (B32628) derivative, which then undergoes a Suzuki cross-coupling reaction with various arylboronic acids in the presence of a palladium catalyst to yield a library of novel pyridine derivatives. This methodology highlights how the bromo-substituted pyridine core can be elaborated to create diverse molecular architectures.

| Starting Material | Reaction Type | Product Class | Reference |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Suzuki Cross-Coupling | N-[2-methyl-5-(aryl)pyridine-3-yl]acetamide | |

| 5-bromo-2-(methylthio)nicotinic acid | Amide Coupling | 5-bromo-2-(methylthio)-N-(6-(trifluoromethyl)pyridin-2-yl)nicotinamide |

Development of Substituted Nicotinamide-Based Compounds in Industrial Applications

Nicotinamide and its derivatives are of significant interest in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. rsc.org These compounds have applications as anti-inflammatory agents, antimicrobials, and have been incorporated into drugs for cardiovascular diseases and cancer. rsc.org The development of efficient and sustainable methods for the synthesis of these compounds is a key focus of industrial research.

Continuous-flow microreactors catalyzed by enzymes like Novozym® 435 from Candida antarctica have been developed for the green synthesis of nicotinamide derivatives. rsc.org This technology allows for shorter reaction times and higher product yields compared to traditional batch processes. rsc.org While this specific study focused on the amidation of methyl nicotinate, the principles of developing efficient, industrial-scale synthesis apply to the production of derivatives from precursors like this compound. The development of such processes is crucial for the cost-effective production of these valuable compounds.

Utility in Diverse Organic Building Block Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. This compound is an excellent example of such a building block, providing a synthetically versatile scaffold for the creation of a wide array of organic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The bromine atom at the 5-position is a key feature, enabling a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to highly substituted pyridine derivatives. The N,N-dimethylcarboxamide group at the 3-position can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted to other functional groups. This dual functionality makes this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery and materials science.

An example of its use as a building block is in the synthesis of 5-Bromo-N-(5-(pyrrolidin-1-yl)pentyl)nicotinamide, a more complex molecule with potential biological activity. rsc.org The synthesis of this compound would involve the functionalization of the nicotinamide portion of a bromo-nicotinic acid precursor.

| Building Block | Key Functional Groups | Potential Transformations |

| This compound | 5-Bromo, 3-(N,N-dimethylcarboxamide) | Suzuki, Heck, Sonogashira coupling at the 5-position; Hydrolysis of the amide |

| 5-Bromonicotinamide (B182952) | 5-Bromo, 3-Carboxamide | Similar to above, with potential for N-alkylation of the amide |

| 5-Bromo-N-ethylnicotinamide | 5-Bromo, 3-(N-ethylcarboxamide) | Similar to above |

| 5-Bromo-N-methoxynicotinamide | 5-Bromo, 3-(N-methoxycarboxamide) | Similar to above |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, proximity, and coupling of protons and carbon atoms. While detailed experimental spectra for 5-Bromo-N,N-dimethylnicotinamide are not widely published, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N,N-dimethylamide group. The pyridine ring contains three aromatic protons (H-2, H-4, and H-6). Due to the electronegativity of the nitrogen atom and the substituents, these protons will appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The bromine atom at the 5-position and the dimethylamido-carbonyl group at the 3-position will influence their precise chemical shifts and coupling patterns. The N,N-dimethyl group will give rise to one or two singlets in the upfield region, around δ 3.0 ppm. The presence of two singlets at room temperature would indicate restricted rotation around the carbonyl C-N bond, making the two methyl groups chemically non-equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.6 - 8.8 | Doublet (d) |

| H-4 | 8.2 - 8.4 | Doublet (d) |

| H-6 | 8.7 - 8.9 | Singlet (s) or Doublet of Doublets (dd) |

| N(CH₃)₂ | 2.9 - 3.1 | Two Singlets (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has eight unique carbon atoms. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm), with the carbon atom bearing the bromine (C-5) being influenced by the heavy atom effect. The two methyl carbons of the N,N-dimethyl group will be found in the upfield region, generally between δ 35 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166 - 169 |

| C-2 | 150 - 153 |

| C-3 | 133 - 136 |

| C-4 | 140 - 143 |

| C-5 | 119 - 122 |

| C-6 | 152 - 155 |

| N(CH₃)₂ | 35 - 39 |

While this compound itself is not expected to exhibit significant tautomerism, advanced NMR techniques are crucial for confirming assignments and studying conformational dynamics, as demonstrated in related nicotinamide (B372718) structures. nih.gov Correlation Spectroscopy (COSY) is a 2D NMR experiment that reveals proton-proton couplings. In a related compound like nicotinamide, COSY spectra would show correlations between adjacent protons on the pyridine ring, allowing for unambiguous assignment of the H-2, H-4, H-5, and H-6 signals. nih.gov

Furthermore, the issue of restricted rotation around the C(O)-N bond in N,N-dimethylamides is well-documented. Variable temperature (VT) NMR studies could be employed to investigate this conformational dynamic. At low temperatures, the rotation is slow on the NMR timescale, leading to separate signals for the two methyl groups. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single sharp peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. For this compound, the molecular formula is C₈H₉BrN₂O. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₈H₉⁷⁹BrN₂O + H]⁺ | 228.9974 |

| [C₈H₉⁸¹BrN₂O + H]⁺ | 230.9954 |

Both LC-MS/MS and GC-MS are hybrid techniques that couple a separation method with mass spectrometry for highly sensitive and selective analysis. These methods are essential for the analytical validation of compounds like this compound, confirming its identity and purity in a sample matrix.

In LC-MS/MS, the compound would first be separated from other components by liquid chromatography, often using a reversed-phase column. nih.govnih.gov The eluent is then introduced into the mass spectrometer. Using tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 229/231) can be selected, fragmented, and the resulting daughter ions detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is widely used for quantitative analysis. nih.gov

GC-MS is suitable for volatile and thermally stable compounds. While the amide functionality might require derivatization to improve volatility, GC-MS can provide excellent chromatographic separation and a reproducible fragmentation pattern upon electron ionization (EI). The resulting mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for identification. These techniques are invaluable for quality control and ensuring the integrity of the synthesized compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra are unique molecular fingerprints, revealing information about functional groups and bond strengths. For a molecule with N atoms, 3N-6 fundamental vibrations are expected (3N-5 for linear molecules). msu.edu

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides detailed information about the functional groups present. The analysis of this compound via FTIR would reveal characteristic absorption bands corresponding to its constituent parts: the brominated pyridine ring and the N,N-dimethylcarboxamide group.

The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where bands are typically due to stretching vibrations of specific diatomic units. msu.edu The region between 1450 and 600 cm⁻¹ is the fingerprint region, which contains complex vibrations characteristic of the molecule as a whole. msu.edu

Based on analyses of structurally related compounds, such as 5-bromo-2-nitropyridine (B47719) and 5-bromo-2-ethoxyphenylboronic acid, the expected vibrational frequencies for this compound can be assigned. researchgate.netnih.gov

Table 1: Predicted FTIR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| 1650-1630 | C=O Stretch (Amide I) | Tertiary Amide |

| 1500-1400 | C-N Stretch (Amide II) | Tertiary Amide |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring |

| 1300-1000 | C-H In-plane Bending | Aromatic (Pyridine Ring) |

| 1460-1430 | C-H Bending (Scissoring) | Methyl Groups |

| 1350-1150 | C-H Bending (Wagging/Twisting) | Methyl Groups |

| 700-500 | C-Br Stretch | Bromo-Aromatic |

This table is predictive, based on characteristic group frequencies and data from similar molecules.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra.

For this compound, FT-Raman spectroscopy would be particularly useful for observing vibrations of the pyridine ring and the C-Br bond. The analysis of similar molecules like 5-bromo-2-nitropyridine has been performed using FT-Raman, allowing for a comprehensive vibrational assignment when combined with FTIR data. researchgate.net The theoretical spectra of related compounds are often calculated using Density Functional Theory (DFT) to aid in the assignment of observed vibrational bands. nih.gov

X-ray Crystallography

While the crystal structure of this compound itself may not be publicly available, the structures of closely related compounds and their adducts provide invaluable insight. For instance, the related compound 5-Bromonicotinamide (B182952) has been crystallized in a complex with a protein, and its structure is available in the Protein Data Bank (PDB). nih.gov The determination of such structures is achieved by analyzing the diffraction pattern of X-rays passing through a single crystal of the material. researchgate.net This analysis yields the electron density map of the molecule, from which the atomic positions can be determined.

The study of such derivatized adducts is crucial in fields like drug design, where understanding the interaction of a molecule with its biological target at an atomic level is essential.

Table 2: Example Crystallographic Data for a Related Compound Adduct (PDB ID: 1GXZ)

| Parameter | Value |

| Ligand | 5-Bromonicotinamide (BRT) |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (Å) | a=46.33, b=58.21, c=71.29 |

| Resolution (Å) | 2.1 |

Data corresponds to the structure of NAD-dependent DNA ligase in complex with 5-bromonicotinamide adenine (B156593) dinucleotide. nih.gov

The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation—the spatial arrangement of its atoms. For the amide group, planarity and the torsion angle between the pyridine ring and the carboxamide group are of key interest as they influence the molecule's electronic properties and interaction potential.

Furthermore, crystal structure analysis reveals the network of intermolecular interactions that stabilize the crystal lattice. rsc.org For this compound, these would include standard van der Waals forces and potentially stronger, more directional interactions. Given the presence of a bromine atom and an amide group, the following interactions are plausible:

Hydrogen Bonds: Although the tertiary amide lacks a donor proton, the carbonyl oxygen is a strong hydrogen bond acceptor.

Halogen Bonds: The bromine atom can act as an electrophilic region (a σ-hole) and interact favorably with nucleophiles like oxygen or nitrogen atoms from neighboring molecules. rsc.org

π-π Stacking: The electron-deficient pyridine rings could stack with one another, contributing to crystal stability.

Analysis of the crystal structure of the 5-Bromonicotinamide adduct reveals specific hydrogen bonds between the amide group and the surrounding protein residues, demonstrating the molecule's interaction capabilities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The technique is primarily used to study molecules containing π-systems or non-bonding valence electrons (n-electrons).

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its chromophores: the bromopyridine ring and the amide carbonyl group. The likely transitions are:

π → π transitions:* Associated with the aromatic pyridine ring, typically occurring at shorter wavelengths with high intensity.

n → π transitions:* Associated with the non-bonding electrons on the amide oxygen and the pyridine nitrogen, typically occurring at longer wavelengths with lower intensity.

Studies on similar compounds provide an estimate of the expected absorption maxima (λmax). For example, 5-bromo-2-ethoxyphenylboronic acid shows absorption maxima around 295 nm in ethanol, while 5-bromo-N,N-DMT has a λmax at 227 nm. nih.govcaymanchem.com The solvent can influence the position of these peaks.

Table 3: UV-Vis Absorption Data for Structurally Related Compounds

| Compound | λmax (nm) | Solvent |

| 5-bromo-2-ethoxyphenylboronic acid | 295 | Ethanol |

| 5-bromo-N,N-DMT | 227 | Not specified |

| N,N-dimethylformamide | <200 | Not specified |

This table provides context for the potential UV-Vis absorption of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. For nicotinamide (B372718) derivatives, these methods have been instrumental in elucidating their structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies (for related compounds)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide array of molecular systems. In the context of nicotinamide and its derivatives, DFT calculations have been employed to investigate various properties. For instance, studies on nicotinamide-containing systems have utilized DFT to analyze hydrogen bonding, physiochemical properties, and reactivity. researchgate.netfrontiersin.org DFT methods, such as B3LYP, have been used to calculate geometric parameters, vibrational frequencies, and NMR chemical shifts for related molecules, showing good agreement with experimental data. researchgate.net

Furthermore, DFT has been applied to explore the interaction mechanisms of molecules with other systems, such as the adsorption of mycolactone (B1241217) on carbon and boron nitride nanotubes. nih.gov These studies highlight the capability of DFT to predict intermolecular interactions, which are crucial for understanding the behavior of 5-Bromo-N,N-dimethylnicotinamide in various environments. nih.gov The choice of functional, such as B3LYP or the long-range corrected CAM-B3LYP, can significantly impact the accuracy of the results, particularly for properties like charge transfer excitations. researchgate.netnih.gov

Hartree-Fock (HF) Methods (for related compounds)

The Hartree-Fock (HF) method, a fundamental ab initio approach, provides a foundational understanding of the electronic structure of molecules by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orgazchemie.cominsilicosci.com While often serving as a starting point for more advanced calculations, the HF method itself can offer valuable insights. wikipedia.orgarxiv.org It is a mean-field theory where each electron interacts with the average field of all other electrons. wikipedia.orginsilicosci.com

For related bioactive molecules, the HF method, in conjunction with various basis sets, has been used to study properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP). researchgate.net These calculations are instrumental in understanding the reactivity and potential interaction sites of a molecule. researchgate.net Although the HF method does not fully account for electron correlation, it provides a crucial baseline for more sophisticated post-Hartree-Fock methods. azchemie.cominsilicosci.com

Basis Set Selection and Computational Parameters

The accuracy of quantum chemical calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comwikipedia.org The selection of an appropriate basis set is a critical step that balances computational cost with the desired accuracy. numberanalytics.comumich.edu

Commonly used basis sets include the Pople-type basis sets (e.g., 6-31G*) and the Dunning-type correlation-consistent basis sets (e.g., cc-pVDZ). wikipedia.orgresearchgate.net For calculations involving intermolecular interactions, dispersion-corrected functionals like B97-D3 combined with a triple-zeta basis set such as Def2-TZVP have been shown to be reliable. mdpi.com The choice of basis set can be tailored to the specific atoms and properties of interest. For instance, larger basis sets may be used for atoms directly involved in a chemical reaction, while smaller sets are used for the rest of the molecule to manage computational resources. umich.edu The basis set superposition error (BSSE), a common source of error in calculating interaction energies, can be corrected using methods like the counterpoise correction. mdpi.com

Molecular Modeling and Docking Studies (for related compounds)

Molecular modeling and docking studies are powerful computational tools for predicting the interaction of a ligand with a biological target. For nicotinamide derivatives, these studies have provided valuable insights into their potential biological activities.

Molecular docking simulations have been used to investigate the binding of nicotinamide and its metabolites to various protein targets. nih.govnih.gov For example, studies have explored the docking of nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) to the active sites of enzymes like SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov These studies calculate binding affinities and identify key amino acid residues involved in the interaction. For instance, nicotinamide has shown a binding score of -4.5 kcal/mol with the SARS-CoV-2 main protease (Mpro). nih.gov

In the design of novel inhibitors, such as those for histone deacetylase 3 (HDAC3), molecular modeling plays a crucial role in understanding the binding modes of nicotinamide derivatives within the enzyme's active site. rsc.org These computational approaches help in rationalizing the structure-activity relationships and guiding the synthesis of more potent and selective compounds. rsc.org

Potential Energy Surface Analysis (for related compounds)

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.org Analysis of the PES allows for the identification of stable conformations, transition states, and reaction pathways. wikipedia.org

For enzymatic reactions involving nicotinamide, such as the hydrolysis of nicotinamide to nicotinic acid by nicotinamidase, computational methods have been used to map out the potential energy surface. researchgate.net These studies, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the reaction mechanism, including the formation of intermediates and the roles of active site residues. researchgate.net For example, the PES for the formation of a thioester enzyme-intermediate in Streptococcus pneumoniae nicotinamidase has been calculated using the ONIOM method. researchgate.net

Reactivity Descriptor Parameters and Electronic Properties

Quantum chemical calculations can provide a wealth of information about the electronic properties and reactivity of molecules. For nicotinamide and its derivatives, these descriptors are crucial for understanding their chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

of this compound

Due to a lack of publicly available scientific literature and database entries detailing the frontier molecular orbital (FMO) analysis of this compound, a comprehensive and detailed report on its specific computational and theoretical investigations, as requested, cannot be provided at this time.

While computational studies, including Density Functional Theory (DFT) calculations, are commonly employed to investigate the electronic properties of organic molecules, and such analyses have been published for structurally related compounds like 5-Bromo nicotinic acid, this specific information is not available for the N,N-dimethylated amide derivative.

Therefore, the generation of data tables and detailed research findings for the FMO analysis of this compound is not possible without access to dedicated computational studies on this particular molecule.

Q & A

Q. What are the recommended synthetic protocols for 5-Bromo-N,N-dimethylnicotinamide, and how are intermediates characterized?

A common synthesis involves multi-step reactions starting from nicotinamide derivatives. For example, bromination at the 5-position of the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions, followed by dimethylation of the amide nitrogen. Key steps include refluxing in solvents like THF with potassium carbonate as a base . Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using NMR (e.g., confirming dimethylation via H-NMR methyl group signals) and Mass Spectrometry (MS) for molecular weight validation .

Q. How is the molecular structure of this compound validated experimentally?

The structure is confirmed via spectroscopic and crystallographic methods. The InChI or SMILES notation (e.g., C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br) provides a foundational reference . X-ray crystallography, refined using programs like SHELXL , can resolve the bromine atom's position and hydrogen-bonding interactions between the amide and pyridine groups. Thermodynamic studies of related dimethylnicotinamides (e.g., hydrogen-bonding patterns) further support structural interpretations .

Q. What thermodynamic properties are critical for handling this compound in experimental settings?

Stability under laboratory conditions is influenced by its melting point, vapor pressure, and phase behavior. Differential Scanning Calorimetry (DSC) can determine melting points, while vapor pressure measurements (e.g., using transpiration methods) assess volatility. Studies on N-methylnicotinamide analogs show phase transitions and hydrogen-bonding networks that inform storage conditions (e.g., desiccated environments to prevent hydrolysis) .

Advanced Research Questions

Q. How can crystallographic data refinement (e.g., SHELXL) resolve ambiguities in the compound’s electron density map?

SHELXL is used to refine high-resolution X-ray data, particularly for resolving heavy atoms like bromine. For example, anisotropic displacement parameters for bromine improve accuracy in bond-length and angle calculations. Twinning or disorder in the dimethylamide group can be addressed using restraints and constraints in SHELXL . Advanced refinement strategies, such as Hirshfeld surface analysis, may further clarify intermolecular interactions .

Q. What methodological approaches are used to analyze contradictory data in reaction yields or purity?

Discrepancies in synthesis yields may arise from bromination efficiency or side reactions. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while -NMR identifies byproducts (e.g., incomplete dimethylation). Statistical tools like Design of Experiments (DoE) optimize reaction parameters (temperature, stoichiometry) to minimize variability . Contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) require cross-validation with spectroscopic and computational methods .

Q. What strategies are employed to study the compound’s reactivity in medicinal chemistry applications?

Reactivity is explored via functional group transformations. For example, the bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl groups, while the dimethylamide can undergo hydrolysis to carboxylic acids under acidic conditions. Kinetic studies (e.g., monitoring reaction progress via -NMR if fluorinated analogs are synthesized) and computational modeling (DFT for transition state analysis) elucidate mechanistic pathways .

Q. How does this compound compare to structurally related kinase inhibitors in target binding assays?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) predict binding affinities to kinase active sites. The bromine atom may occupy hydrophobic pockets, while the dimethylamide group influences hydrogen bonding with catalytic residues. Comparative assays with analogs (e.g., 5-Bromo-N-phenylnicotinamide) reveal structure-activity relationships (SAR), with IC values quantified via enzyme-linked immunosorbent assays (ELISA) .

Methodological Notes

- Synthesis Optimization : Use DoE to balance bromination efficiency (e.g., NBS vs. Br) and solvent polarity effects .

- Data Contradictions : Cross-reference crystallographic data with spectroscopic results (e.g., Raman for hydrogen bonding) .

- Safety : Brominated compounds require handling in fume hoods; waste disposal follows halogenated organic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.